REACTION_SMILES
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[Br:1][c:2]1[c:3]([Cl:16])[n:4][c:5](-[n:9]2[c:10]([CH3:15])[cH:11][cH:12][c:13]2[CH3:14])[n:6][c:7]1[CH3:8].[CH3:35][C:36]([N:37]([CH3:38])[CH3:39])=[O:40].[CH:26]([N:27]([CH:28]([CH3:29])[CH3:30])[CH2:31][CH3:32])([CH3:33])[CH3:34].[ClH:17].[NH2:18][CH:19]1[CH2:20][CH2:21][CH:22]([OH:25])[CH2:23][CH2:24]1>>[Br:1][c:2]1[c:3]([NH:18][CH:19]2[CH2:20][CH2:21][CH:22]([OH:25])[CH2:23][CH2:24]2)[n:4][c:5](-[n:9]2[c:10]([CH3:15])[cH:11][cH:12][c:13]2[CH3:14])[n:6][c:7]1[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(-n2c(C)ccc2C)nc(Cl)c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCC(O)CC1
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Name
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|
Type
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product
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Smiles
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Cc1nc(-n2c(C)ccc2C)nc(NC2CCC(O)CC2)c1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |